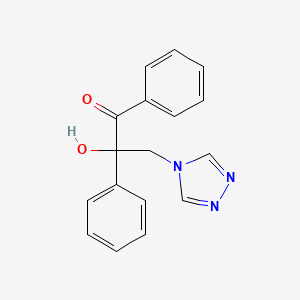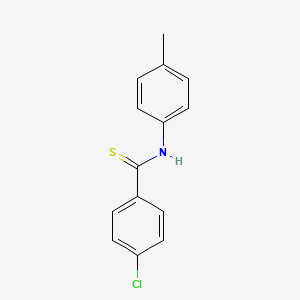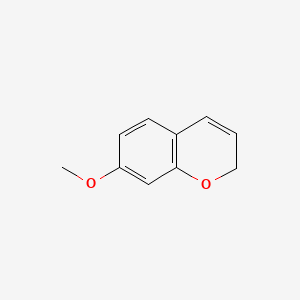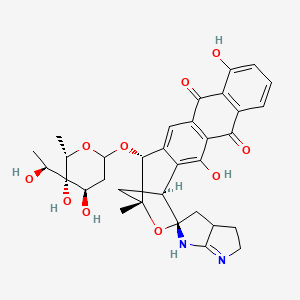
Quinocycline A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinocycline A is a quinocycline antibiotic derived from the actinomycete MicromonosporaThis compound is structurally related to other quinocycline antibiotics, such as kosinostatin and isoquinocycline B .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinocycline A involves the fermentation of Micromonospora species. The process begins with the cultivation of the microorganism in a suitable growth medium, followed by the extraction and purification of the antibiotic compound. The specific conditions for the fermentation process, including temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound .
Industrial Production Methods: Industrial production of this compound follows a similar approach to its laboratory synthesis but on a larger scale. The fermentation process is carried out in bioreactors, where the growth conditions are carefully controlled to ensure consistent production. After fermentation, the compound is extracted using solvent extraction techniques and purified through chromatography methods .
Chemical Reactions Analysis
Types of Reactions: Quinocycline A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its chemical properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinocycline B, while reduction can yield various reduced derivatives .
Scientific Research Applications
Quinocycline A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of quinocycline antibiotics.
Biology: this compound is studied for its antibacterial properties and its potential to combat antibiotic-resistant bacteria.
Medicine: The compound is explored for its therapeutic potential in treating bacterial infections, particularly those caused by multidrug-resistant strains.
Mechanism of Action
Quinocycline A exerts its effects by targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, this compound prevents the bacteria from replicating and ultimately leads to cell death. This mechanism is similar to that of other quinolone antibiotics .
Comparison with Similar Compounds
Kosinostatin: Another quinocycline antibiotic with similar structural features and biological activity.
Isoquinocycline B: A stereoisomer of quinocycline A with comparable antibiotic properties
Uniqueness: this compound is unique due to its specific structural configuration and its potent activity against a broad spectrum of bacteria. Its ability to inhibit both DNA gyrase and topoisomerase IV makes it a valuable compound in the fight against antibiotic-resistant infections .
Properties
CAS No. |
37231-75-7 |
|---|---|
Molecular Formula |
C33H36N2O10 |
Molecular Weight |
620.6 g/mol |
IUPAC Name |
(1S,16R,17R,19S)-16-[(4R,5S,6S)-4,5-dihydroxy-5-[(1S)-1-hydroxyethyl]-6-methyloxan-2-yl]oxy-3,10-dihydroxy-17-methylspiro[18-oxapentacyclo[15.2.1.02,15.04,13.06,11]icosa-2,4(13),6(11),7,9,14-hexaene-19,5'-3,3a,4,6-tetrahydro-2H-pyrrolo[2,3-b]pyrrole]-5,12-dione |
InChI |
InChI=1S/C33H36N2O10/c1-13(36)33(42)14(2)43-22(10-21(33)38)44-29-18-9-17-25(26(39)16-5-4-6-20(37)24(16)27(17)40)28(41)23(18)19-12-31(29,3)45-32(19)11-15-7-8-34-30(15)35-32/h4-6,9,13-15,19,21-22,29,36-38,41-42H,7-8,10-12H2,1-3H3,(H,34,35)/t13-,14-,15?,19-,21+,22?,29+,31+,32-,33+/m0/s1 |
InChI Key |
IMTIFQNDLZIQEE-GPQDVTISSA-N |
Isomeric SMILES |
C[C@H]1[C@@]([C@@H](CC(O1)O[C@@H]2C3=CC4=C(C(=C3[C@@H]5C[C@]2(O[C@@]56CC7CCN=C7N6)C)O)C(=O)C8=C(C4=O)C(=CC=C8)O)O)([C@H](C)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C3=CC4=C(C(=C3C5CC2(OC56CC7CCN=C7N6)C)O)C(=O)C8=C(C4=O)C(=CC=C8)O)O)(C(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


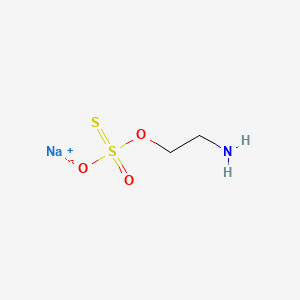

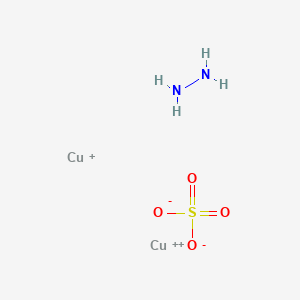

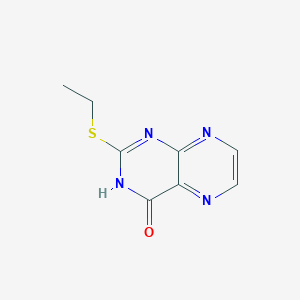
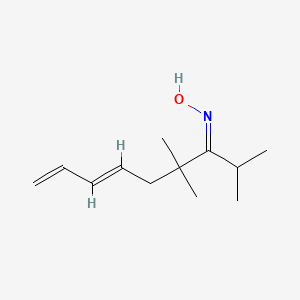

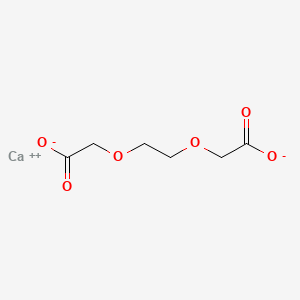
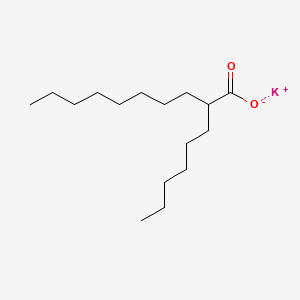
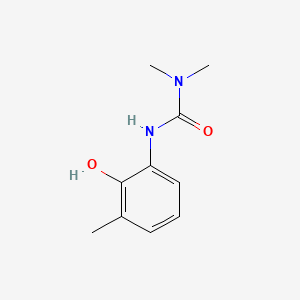
![ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate](/img/structure/B12659335.png)
